

3-Chloro-5-nitrotoluene CAS number and properties

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Compound of Interest

Compound Name: 3-Chloro-5-nitrotoluene

Cat. No.: B098224

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An In-depth Technical Guide to **3-Chloro-5-nitrotoluene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chloro-5-nitrotoluene**, a key chemical intermediate. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and further reactions, and its safety profile.

Chemical and Physical Properties

3-Chloro-5-nitrotoluene, with the CAS number 16582-38-0, is a substituted aromatic compound.^{[1][2][3]} Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value	Source(s)
CAS Number	16582-38-0	[1][2][3]
Molecular Formula	C ₇ H ₆ ClNO ₂	[1][4]
Molecular Weight	171.58 g/mol	[1][4]
Appearance	Colorless to pale yellow crystalline solid	[5]
Odor	Pungent	
Melting Point	50-70 °C	
Boiling Point	253.6 °C at 760 mmHg	
Density	1.324 g/cm ³	
Flash Point	107.2 °C	
Solubility	Almost insoluble in water; Soluble in organic solvents such as ethanol and dichloromethane.	

**Safety and Hazard Information

It is crucial to handle **3-Chloro-5-nitrotoluene** with appropriate safety precautions. The compound is classified with the following hazard statements:

- Harmful if swallowed.[6]
- Harmful in contact with skin.[6]
- Causes skin irritation.[6]
- Causes serious eye irritation.[6]
- Harmful if inhaled.[6]
- May cause respiratory irritation.[6]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Experimental Protocols

Detailed methodologies for the synthesis of **3-Chloro-5-nitrotoluene** and its subsequent reduction are presented below. These protocols are based on established laboratory procedures.

Synthesis of 3-Chloro-5-nitrotoluene from 2-Methyl-4-nitroaniline

This synthesis involves a two-step process: chlorination of 2-methyl-4-nitroaniline followed by deamination.^{[7][8]}

Step 1: Synthesis of 2-Chloro-4-nitro-6-methylaniline

- **Reaction Setup:** In a suitable reaction vessel, disperse 2-methyl-4-nitroaniline in a neutral solvent such as toluene, benzene, or acetic acid at room temperature.^{[1][2]} The solvent should be free of acids and bases.
- **Chlorination:** Add a chlorinating agent, for example, t-butyl hypochlorite, to the suspension.^{[7][8]}
- **Reaction Monitoring:** Stir the mixture at room temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture containing 2-chloro-4-nitro-6-methylaniline can be used directly in the next step or purified if necessary.

Step 2: Deamination of 2-Chloro-4-nitro-6-methylaniline

- **Reaction Setup:** Dissolve the 2-chloro-4-nitro-6-methylaniline intermediate in ethanol or methanol.^{[1][2]}

- Diazotization: Cool the solution to between 0 °C and room temperature (preferably 5-10 °C) and add an aqueous solution of sodium nitrite (1 to 2 mole equivalents).[\[1\]](#)[\[2\]](#)
- Deamination: After the addition of sodium nitrite, allow the reaction mixture to stand at an elevated temperature until foaming ceases. Then, adjust the temperature to 40-50 °C and maintain it to complete the deamination.
- Isolation: Cool the reaction mixture to room temperature. The product, **3-chloro-5-nitrotoluene**, can be isolated by filtration or other suitable purification techniques.[\[1\]](#)[\[2\]](#)

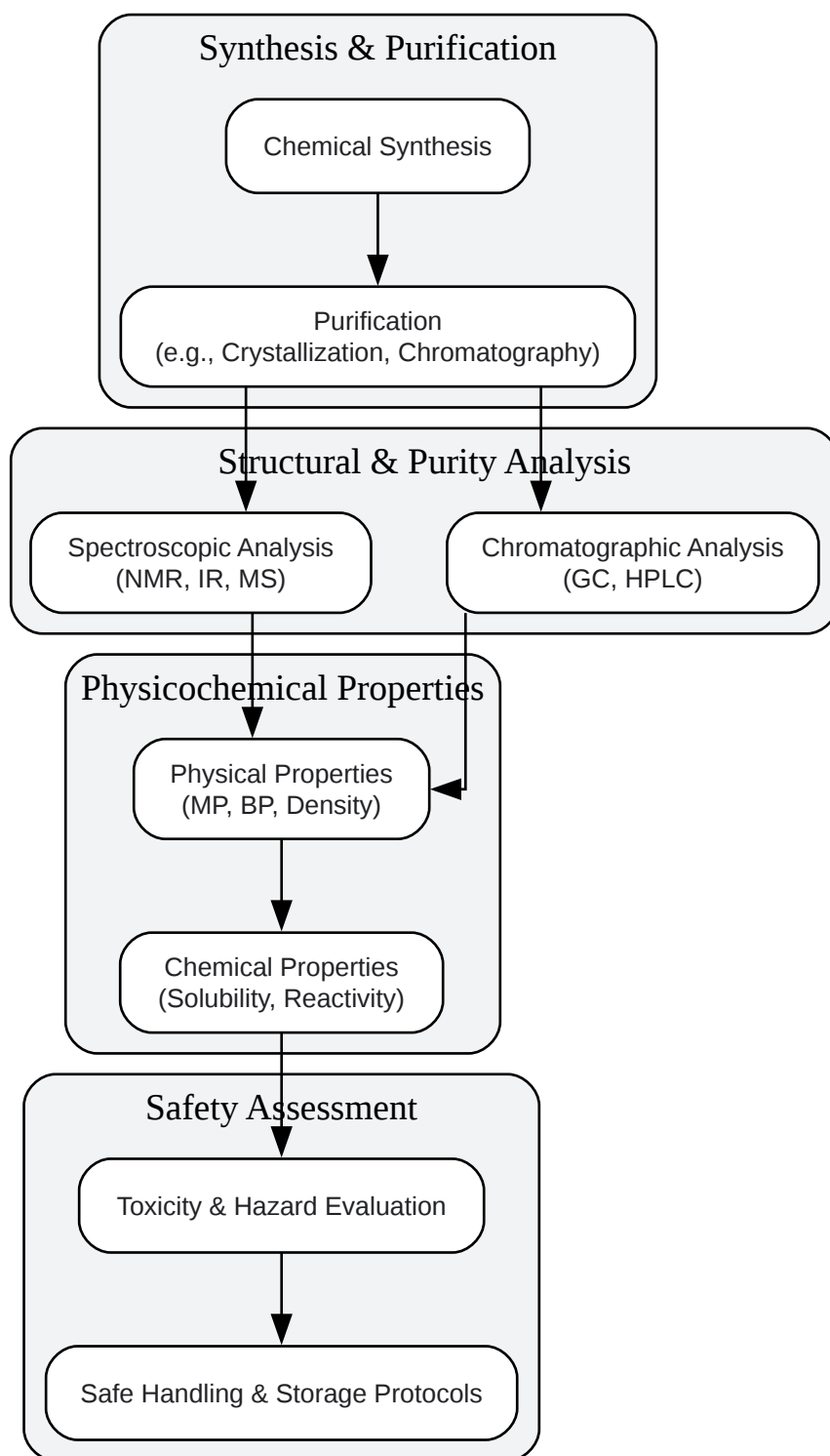
Reduction of 3-Chloro-5-nitrotoluene to 3-Chloro-5-methylaniline

This procedure details the reduction of the nitro group to an amine.[\[1\]](#)[\[2\]](#)

- Reaction Setup: In a four-neck flask, mix **3-chloro-5-nitrotoluene** (1 equivalent) with ethanol. Cool the mixture to approximately 4 °C.[\[1\]](#)[\[2\]](#)
- Addition of Reducing Agent: Prepare a solution of tin(II) chloride monohydrate (4 equivalents) in ethanol. Add this solution dropwise to the cooled mixture over a period of 2 hours, ensuring the reaction temperature is maintained at or below 10 °C.[\[1\]](#)[\[2\]](#)
- Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.[\[1\]](#)[\[2\]](#)
- Work-up and Isolation: Pour the reaction mixture into iced water and neutralize it with sodium hydroxide. Filter the resulting mixture. The residue can be washed with ethyl acetate. The desired product, 3-chloro-5-methylaniline, can be extracted from the filtrate using ethyl acetate. The organic layers are then combined, washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the final product.[\[1\]](#)

Visualizations

The following diagrams illustrate the logical workflow for characterizing a chemical substance and a representative reaction pathway for **3-Chloro-5-nitrotoluene**.



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Caption: Workflow for the characterization of a chemical substance.



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Caption: Synthesis and a key reaction of **3-Chloro-5-nitrotoluene**.

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